(R)-4-Methyl Ketoprofen-d3

LC-MS Bioanalysis Internal Standard

Chirally pure (R)-4-Methyl Ketoprofen-d3 features deuterium labeling at the α-methyl of the propanoic acid moiety, ensuring unambiguous LC-MS/MS quantification of ketoprofen enantiomer metabolites. Unlike racemic d3 analogs or non-deuterated forms, this (R)-specific stable isotope internal standard eliminates co-eluting isomer interference in plasma/urine bioanalysis, enabling accurate determination of enantiomer-specific AUC, Cmax, and t1/2. Essential for stereoselective pharmacokinetic studies requiring regulatory compliance.

Molecular Formula C17H16O3
Molecular Weight 271.32 g/mol
Cat. No. B12418579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-Methyl Ketoprofen-d3
Molecular FormulaC17H16O3
Molecular Weight271.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O
InChIInChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/i2D3
InChIKeyPXERNXYPPAUBJI-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-4-Methyl Ketoprofen-d3: Analytical and Pharmacokinetic Specifications for Research Procurement


(R)-4-Methyl Ketoprofen-d3 (CAS unlabeled: 107257-20-5) is a deuterated stable isotope-labeled analog of the chiral NSAID metabolite (R)-4-Methyl Ketoprofen . The compound is characterized by a molecular formula of C17H13D3O3 and a molecular weight of 271.33, representing a mass increase of 3 Da over its non-deuterated counterpart . It is a metabolite of (R)-(-)-Ketoprofen, functioning primarily as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor in pharmacological research contexts .

Procurement Rationale for (R)-4-Methyl Ketoprofen-d3: Why Generic Isotope-Labeled Analogs Are Inadequate


Substitution with generic non-deuterated (R)-4-Methyl Ketoprofen or alternative deuterated ketoprofen analogs is analytically and pharmacologically untenable. The specific placement of three deuterium atoms on the α-methyl group of the propanoic acid moiety is critical for its function as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) bioanalysis . While other ketoprofen-d3 variants (e.g., (±)-Ketoprofen-d3) exist, they lack stereochemical definition, rendering them unsuitable for stereoselective investigations into the distinct pharmacokinetics of individual enantiomers . The absence of this specific isotopic and chiral signature directly compromises the accuracy of quantification in complex biological matrices such as plasma and urine .

Quantitative Evidence Guide for (R)-4-Methyl Ketoprofen-d3: Analytical and Biological Differentiation


Isotopic Mass Shift Differentiation: (R)-4-Methyl Ketoprofen-d3 vs. Non-Deuterated Analog

(R)-4-Methyl Ketoprofen-d3 exhibits a distinct mass shift of +3 Da compared to its non-deuterated analog, (R)-4-Methyl Ketoprofen, due to the substitution of three hydrogen atoms with deuterium on the α-methyl group of the propanoic acid moiety . This specific mass difference is essential for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS), enabling chromatographic co-elution with the analyte while providing a distinct mass spectrometric signature .

LC-MS Bioanalysis Internal Standard

Stereochemical Purity for Enantioselective Pharmacokinetic Analysis

(R)-4-Methyl Ketoprofen-d3 is supplied as a stereochemically pure (R)-enantiomer, contrasting with racemic mixtures such as (±)-Ketoprofen-d3 or rac-4'-Methyl Ketoprofen-d3. This stereochemical definition is critical, as the (R)-enantiomer of 4-methyl ketoprofen exhibits distinct metabolic pathways, including the potential for unidirectional chiral inversion to the active (S)-form in vivo, a phenomenon documented for related 2-arylpropionic acids like ketoprofen [1].

Chiral Pharmacology Pharmacokinetics Enantioselective

Comparative Analytical Accuracy: Deuterated vs. Non-Deuterated Internal Standards for Ketoprofen Quantification

In a validated LC-MS/MS method for ketoprofen determination in rat dermal interstitial fluid, the use of a deuterated ketoprofen internal standard (analogous to (R)-4-Methyl Ketoprofen-d3) demonstrated superior accuracy compared to a structurally related but non-deuterated internal standard (fenoprofen). The deuterated standard achieved an accuracy range of 95–108%, while fenoprofen exhibited a wider range of 98–113% [1]. Intra-batch precision was also more consistent for the deuterated standard (2–6% R.S.D.) compared to fenoprofen (2–3% R.S.D.) [2].

LC-MS/MS Method Validation Internal Standard

Potential Metabolic Stability Enhancement via Deuterium Substitution

The incorporation of three deuterium atoms into the α-methyl group of (R)-4-Methyl Ketoprofen-d3 is hypothesized to prolong metabolic half-life and reduce hepatic first-pass metabolism compared to its non-deuterated analog . This is based on the well-documented kinetic isotope effect, where C-D bonds are more resistant to enzymatic cleavage than C-H bonds [1]. While direct comparative in vivo data for this specific compound is not publicly available, this class-level inference is a standard principle in deuterated drug design, offering a rationale for its use in metabolic pathway analysis.

Metabolic Stability Deuterium Isotope Effect Pharmacokinetics

Distinct Chromatographic Resolution for Ketoprofen Enantiomers

While not specific to the deuterated form, the parent compound, (R)-4-Methyl Ketoprofen, can be resolved from its (S)-enantiomer using established chiral HPLC methods. A validated method for ketoprofen enantiomers achieved a linear range of 153.2–19155 ng/mL with good precision and accuracy [1]. (R)-4-Methyl Ketoprofen-d3, with its identical stereochemistry, is expected to exhibit comparable chromatographic behavior, enabling its use as a chiral internal standard for enantioselective analyses.

HPLC Chiral Separation Method Validation

High Isotopic Purity Specification for Reliable Quantification

Reputable vendors specify that (R)-4-Methyl Ketoprofen-d3 is manufactured to high isotopic purity standards, typically >98% deuterium incorporation at the designated positions . This level of enrichment is critical for minimizing spectral overlap and ensuring accurate quantification in LC-MS applications. In contrast, lower purity isotopic standards can introduce significant measurement errors due to cross-contamination of mass channels.

Isotopic Purity Quality Control LC-MS

Key Application Scenarios for (R)-4-Methyl Ketoprofen-d3 in Bioanalytical and Pharmacological Research


Enantioselective Pharmacokinetic Studies of Ketoprofen Metabolites

(R)-4-Methyl Ketoprofen-d3 is the preferred internal standard for LC-MS/MS-based pharmacokinetic studies aiming to differentiate and quantify the individual enantiomers of ketoprofen metabolites in plasma or urine. Its stereochemical purity ensures that analytical results are not confounded by co-eluting or co-ionizing isomers, enabling precise determination of enantiomer-specific parameters such as AUC, Cmax, and t1/2 .

Metabolic Pathway Elucidation and Drug Interaction Studies

The compound's deuterium labeling allows for the precise tracking of (R)-4-Methyl Ketoprofen and its metabolites in complex biological systems, providing a powerful tool for investigating metabolic pathways, identifying novel metabolites, and assessing the impact of co-administered drugs on the metabolism of ketoprofen .

Method Development and Validation for NSAID Residue Analysis

(R)-4-Methyl Ketoprofen-d3 can serve as a stable isotope-labeled internal standard in the development and validation of robust analytical methods (e.g., LC-MS/MS) for the detection and quantification of ketoprofen residues in biological matrices or environmental samples, ensuring method accuracy and precision according to regulatory guidelines [1].

Technical Documentation Hub

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